(1R,5S,6S)-6-bromo-3-oxabicyclo[3.1.0]hexane-6-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R,5S,6S)-6-bromo-3-oxabicyclo[310]hexane-6-carboxylic acid is a bicyclic compound characterized by the presence of a bromine atom and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,5S,6S)-6-bromo-3-oxabicyclo[3.1.0]hexane-6-carboxylic acid typically involves the formation of the bicyclic core followed by the introduction of the bromine atom and the carboxylic acid group. One common synthetic route includes the cyclization of a suitable precursor under specific conditions to form the bicyclic structure, followed by bromination and carboxylation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow chemistry and automated synthesis to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
(1R,5S,6S)-6-bromo-3-oxabicyclo[3.1.0]hexane-6-carboxylic acid can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.
Addition Reactions: The double bonds in the bicyclic structure can participate in addition reactions.
Common Reagents and Conditions
Common reagents used in these reactions include halogenating agents for substitution, oxidizing agents such as potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. Reaction conditions typically involve controlled temperatures and solvents to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction reactions can lead to the formation of various oxidized or reduced species.
Scientific Research Applications
Chemistry
In chemistry, (1R,5S,6S)-6-bromo-3-oxabicyclo[3.1.0]hexane-6-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound can be used to study the effects of brominated bicyclic compounds on biological systems. It may serve as a model compound for investigating the interactions of similar structures with biological targets.
Medicine
In medicinal chemistry, this compound may be explored for its potential therapeutic properties. Its derivatives could be evaluated for activity against various diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials and chemicals. Its unique properties may make it suitable for applications in polymer science and materials engineering.
Mechanism of Action
The mechanism of action of (1R,5S,6S)-6-bromo-3-oxabicyclo[3.1.0]hexane-6-carboxylic acid involves its interaction with specific molecular targets. The bromine atom and carboxylic acid group play key roles in these interactions, influencing the compound’s reactivity and binding affinity. The pathways involved may include enzyme inhibition, receptor binding, or modulation of cellular processes.
Comparison with Similar Compounds
Similar Compounds
- (1R,5S,6S)-6-amino-3-azabicyclo[3.1.0]hexane-3-carboxylic acid
- (1R,5S,6S)-3-oxo-2,4-dioxabicyclo[3.1.0]hexane-6-carboxylic acid
Uniqueness
Compared to similar compounds, (1R,5S,6S)-6-bromo-3-oxabicyclo[3.1.0]hexane-6-carboxylic acid is unique due to the presence of the bromine atom, which imparts distinct chemical properties. This makes it particularly useful in reactions where bromine’s reactivity is advantageous, such as in substitution reactions.
Properties
CAS No. |
2763741-15-5 |
---|---|
Molecular Formula |
C6H7BrO3 |
Molecular Weight |
207 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.